molecular formula C15H14ClN3O3S B2495148 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole CAS No. 2415455-88-6

5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole

Cat. No. B2495148
CAS RN: 2415455-88-6
M. Wt: 351.81
InChI Key: JCANKDVXCNERPR-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole, also known as CDMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has been widely used in various research fields due to its ability to inhibit protein kinase activity. It has been used as a tool in cancer research to study the role of protein kinases in cancer cell proliferation and survival. 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has also been used in neuroscience research to study the role of protein kinases in synaptic plasticity and memory formation.

Mechanism of Action

5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting protein kinase activity, 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole can effectively block the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has been shown to have both biochemical and physiological effects. Biochemically, 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has been shown to inhibit the activity of various protein kinases, including AKT, ERK, and JNK. Physiologically, 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole in lab experiments is its ability to selectively inhibit protein kinase activity. This allows researchers to study the specific role of protein kinases in various cellular processes without affecting other cellular pathways. However, one of the main limitations of using 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole is its potential toxicity, which can limit its use in certain research applications.

Future Directions

There are several future directions for 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole research, including its potential use in combination with other cancer therapies to enhance their effectiveness. 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole may also have potential applications in the treatment of other diseases, such as neurodegenerative diseases, where protein kinase activity plays a crucial role. Further research is needed to fully understand the potential applications of 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole in various research fields.

Synthesis Methods

5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole can be synthesized through a multistep process that involves the reaction of 5-chloro-1-sulfonylbenzotriazole with 2-methoxy-4,5-dimethylphenyl magnesium bromide. The resulting product is then purified through column chromatography to obtain pure 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole.

properties

IUPAC Name

5-chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-9-6-14(22-3)15(7-10(9)2)23(20,21)19-13-5-4-11(16)8-12(13)17-18-19/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCANKDVXCNERPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole

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